Naphthalene-1-sulfonic acid hydrate
Overview
Description
Naphthalene-1-sulfonic acid hydrate is an organic compound with the molecular formula C₁₀H₈O₃S·2H₂O. It is a colorless, water-soluble solid that is often available as the dihydrate form. This compound is one of two mono sulfonic acids of naphthalene, the other being naphthalene-2-sulfonic acid. This compound is primarily used in the production of dyes .
Mechanism of Action
Target of Action
Naphthalene-1-sulfonic acid hydrate is an organic compound that is mainly used in the production of dyes . It has been used as a reactant to synthesize scandium complexes, which act as artificial receptors in the removal of amphoteric α−amino acids from aqueous solutions .
Mode of Action
Fusion with sodium hydroxide followed by acidification gives 1-naphthol . Further sulfonation gives 1,5-naphthalene-disulfonic acid .
Biochemical Pathways
It is known to undergo several reactions, including reversion to naphthalene upon heating with dilute aqueous acid, conversion to 1-naphthol upon fusion with sodium hydroxide followed by acidification, and further sulfonation to give 1,5-naphthalene-disulfonic acid .
Pharmacokinetics
It is known to be a water-soluble compound , which suggests it could have good bioavailability.
Action Environment
It is known that the sulfonation reaction is reversible and can be influenced by temperature . If the reaction is run long enough at high temperature, which favors reversibility, the product can convert to the more stable naphthalene-2-sulfonic acid .
Biochemical Analysis
Biochemical Properties
Naphthalene-1-sulfonic acid hydrate plays a role in various biochemical reactions. It undergoes many reactions, some of which are of commercial interest . Upon heating with dilute aqueous acid, it reverts to naphthalene. Fusion with sodium hydroxide followed by acidification gives 1-naphthol . Further sulfonation gives 1,5-naphthalene-disulfonic acid
Molecular Mechanism
It is known to undergo many reactions, including reversion to naphthalene upon heating with dilute aqueous acid, and conversion to 1-naphthol upon fusion with sodium hydroxide followed by acidification
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1-sulfonic acid hydrate can be synthesized through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction typically involves heating naphthalene with sulfuric acid at elevated temperatures to introduce the sulfonic acid group at the 1-position of the naphthalene ring. The reaction conditions may vary, but a common method involves heating at around 60°C to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then cooled, and the product is crystallized out as the hydrate form. The crystallized product is filtered, washed, and dried to obtain the final compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including naphthoquinones.
Reduction: Reduction of this compound can lead to the formation of naphthalenethiol.
Substitution: The compound can undergo further sulfonation to form disulfonic acids, such as 1,5-naphthalene-disulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as triphenylphosphine are used for reduction reactions.
Substitution: Sulfuric acid is used for further sulfonation reactions.
Major Products Formed:
1-Naphthol: Formed by fusion with sodium hydroxide followed by acidification.
1,5-Naphthalene-disulfonic acid: Formed by further sulfonation.
1-Naphthalenethiol: Formed by reduction with triphenylphosphine.
Scientific Research Applications
Naphthalene-1-sulfonic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, dispersants, and other industrial chemicals.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Another mono sulfonic acid of naphthalene, more stable than naphthalene-1-sulfonic acid.
1,5-Naphthalene-disulfonic acid: A disulfonic acid derivative formed by further sulfonation of naphthalene-1-sulfonic acid.
1-Naphthol: A hydroxylated derivative formed by fusion with sodium hydroxide.
Uniqueness: Naphthalene-1-sulfonic acid hydrate is unique due to its specific sulfonation at the 1-position, which imparts distinct chemical properties and reactivity compared to its isomer, naphthalene-2-sulfonic acid. Its ability to form hydrates also distinguishes it from other sulfonic acid derivatives .
Properties
IUPAC Name |
naphthalene-1-sulfonic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNHVBSAFCNMBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722334 | |
Record name | Naphthalene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-48-2 | |
Record name | Naphthalene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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